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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 DBCO

Cat. No.: B14759664

Get Quote

This technical guide provides a comprehensive overview of Sulfo-Cyanine5.5

dibenzocyclooctyne (Sulfo-Cy5.5 DBCO), a fluorescent probe engineered for advanced

bioorthogonal labeling applications. Tailored for researchers, scientists, and drug development

professionals, this document delves into the core principles, practical methodologies, and

critical considerations for effectively utilizing this powerful tool.

Foundational Principles: Understanding Sulfo-
Cyanine5.5 DBCO
Sulfo-Cyanine5.5 DBCO is a water-soluble fluorescent dye specifically designed for copper-

free click chemistry. Its architecture combines a bright and photostable Sulfo-Cyanine5.5

fluorophore with a dibenzocyclooctyne (DBCO) reactive group. The inclusion of sulfonate

(Sulfo) groups is a critical design feature, imparting high aqueous solubility and mitigating the

aggregation often seen with cyanine dyes in biological buffers. This ensures optimal reactivity

and fluorescence performance in physiological environments.

The DBCO moiety is the cornerstone of its utility in bioorthogonal chemistry. It enables highly

efficient and specific labeling of azide-tagged biomolecules through a reaction known as Strain-

Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is "bioorthogonal" because it
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proceeds with high selectivity within complex biological systems without interfering with native

biochemical processes. Critically, SPAAC does not require the use of cytotoxic copper

catalysts, making Sulfo-Cy5.5 DBCO an exemplary reagent for live-cell imaging and in vivo

studies.

Spectroscopic Profile: Excitation and Emission
Spectra
A thorough understanding of the photophysical properties of Sulfo-Cy5.5 DBCO is paramount

for successful experimental design, particularly for fluorescence microscopy and flow cytometry

applications. The dye's excitation and emission spectra are situated in the far-red to near-

infrared region of the electromagnetic spectrum. This spectral positioning is highly

advantageous for biological imaging for two primary reasons:

Reduced Autofluorescence: Cellular and tissue autofluorescence is significantly lower in the

far-red region, leading to a higher signal-to-noise ratio and improved image contrast.

Deeper Tissue Penetration: Longer wavelength light scatters less and is absorbed less by

endogenous molecules like hemoglobin, allowing for deeper imaging into tissues and small

organisms.

Table 1: Spectroscopic and Photophysical Properties of Sulfo-Cyanine5.5 DBCO

Property Value

Maximum Excitation Wavelength (λex) ~675 nm

Maximum Emission Wavelength (λem) ~694 nm

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) ~0.20

Note: Spectral characteristics can be influenced by the local environment, including solvent

polarity and conjugation to a biomolecule.
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The Labeling Mechanism: Strain-Promoted Alkyne-
Azide Cycloaddition (SPAAC)
The chemical basis for the utility of Sulfo-Cy5.5 DBCO is the SPAAC reaction. The DBCO

group contains a cyclooctyne ring with significant ring strain. This inherent strain is the driving

force for a rapid and irreversible [3+2] cycloaddition reaction with an azide-functionalized

molecule, forming a stable triazole linkage.
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Figure 1: Conceptual workflow of the SPAAC reaction. The strained DBCO ring on the Sulfo-

Cy5.5 dye reacts specifically with the azide group on a target biomolecule, resulting in a stably

labeled product.

This reaction's high efficiency and specificity in aqueous buffers at physiological temperature

and pH make it a robust method for labeling proteins, nucleic acids, glycans, and lipids that

have been metabolically or chemically engineered to contain an azide group.

Experimental Protocols and Methodologies
Essential Pre-Reaction Considerations

Reagent Preparation: Prepare a stock solution of Sulfo-Cy5.5 DBCO in an anhydrous

solvent such as DMSO or DMF at a concentration of 1-10 mM. Store this stock solution at

-20°C or below, protected from light and moisture.
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Buffer Selection: The labeling reaction should be performed in a buffer free of azide, such as

phosphate-buffered saline (PBS) at pH 7.2-7.5.

Stoichiometry: The molar ratio of Sulfo-Cy5.5 DBCO to the azide-tagged biomolecule is a

critical parameter. A 3- to 10-fold molar excess of the dye is a common starting point, but the

optimal ratio should be determined empirically for each specific application to balance

labeling efficiency with the need to remove unreacted dye.

Step-by-Step Protocol for Protein Labeling
This protocol provides a general framework for labeling an azide-modified protein.

Reaction Setup:

Dissolve the azide-modified protein in the chosen reaction buffer.

Add the calculated volume of the Sulfo-Cy5.5 DBCO stock solution to the protein solution.

Mix gently by pipetting or brief vortexing.

Incubation:

Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C.

The reaction should be protected from light to prevent photobleaching of the fluorophore.

Purification:

It is crucial to remove any unreacted Sulfo-Cy5.5 DBCO to minimize background

fluorescence. Size-exclusion chromatography (e.g., using Sephadex G-25 spin columns)

is a highly effective method for separating the labeled protein from the small molecule dye.

Dialysis or tangential flow filtration can also be employed for larger sample volumes.

Characterization (Degree of Labeling):

The degree of labeling (DOL), which represents the average number of dye molecules per

protein molecule, can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's

absorbance maximum (~675 nm, A_max).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14759664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The DOL is calculated using the Beer-Lambert law:

Protein Concentration (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein

Dye Concentration (M) = A_max / ε_dye

DOL = Dye Concentration / Protein Concentration

Where ε_protein and ε_dye are the molar extinction coefficients of the protein and dye,

respectively, and CF₂₈₀ is a correction factor for the dye's absorbance at 280 nm (A₂₈₀

of dye / A_max of dye).

1. Reagent Preparation
- Sulfo-Cy5.5 DBCO Stock

- Azide-Biomolecule in Buffer

2. Labeling Reaction
- Mix Dye and Biomolecule

- Incubate (1-4h RT or O/N 4°C)
- Protect from Light

3. Purification
- Remove Unreacted Dye

(Size-Exclusion Chromatography)

4. Characterization
- Spectrophotometry (A₂₈₀ & A_max)
- Calculate Degree of Labeling (DOL)

5. Downstream Application
- Fluorescence Microscopy

- Flow Cytometry
- In Vivo Imaging
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Figure 2: A generalized experimental workflow for labeling and characterizing biomolecules

using Sulfo-Cyanine5.5 DBCO.

Key Applications in Scientific Research
The robust nature of Sulfo-Cy5.5 DBCO has led to its adoption across a wide array of

applications:

Cellular Imaging: Visualization of metabolically labeled proteins, glycans, or lipids in fixed or

living cells to study their localization, trafficking, and dynamics.

In Vivo Imaging: Tracking the biodistribution of labeled cells, antibodies, or drug delivery

nanoparticles in small animal models.

Flow Cytometry: Quantifying cell populations based on the presence of an azide-tagged

molecule, leveraging the far-red emission to minimize spectral overlap in multicolor panels.

Proteomics: Labeling of newly synthesized proteins for subsequent enrichment and

identification by mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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